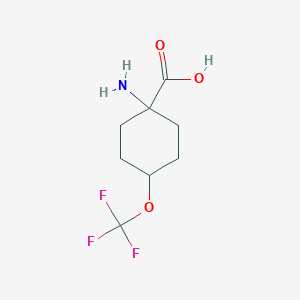

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

Description

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid is a cyclohexane-based amino acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 4-position and an amino (-NH₂) group at the 1-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and material science .

Propriétés

IUPAC Name |

1-amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)15-5-1-3-7(12,4-2-5)6(13)14/h5H,1-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVYKXMYXJNOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OC(F)(F)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring One common approach is the reaction of cyclohexanone with trifluoromethanol under acidic conditions to introduce the trifluoromethoxy group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Applications De Recherche Scientifique

Scientific Research Applications

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

1. Medicinal Chemistry

- Therapeutic Potential : The compound has shown promise in drug development due to its ability to interact with biological systems. Its unique trifluoromethoxy group enhances binding affinity to various receptors, suggesting potential applications in treating diseases related to impaired circulation and neuroprotection .

2. Biological Studies

- Vascular Effects : Research indicates that derivatives of this compound can significantly increase blood flow in renal arteries, which may be beneficial for conditions like hypertension.

- Neuroprotective Effects : Studies have demonstrated that similar compounds can reduce oxidative stress in neuronal cells, indicating potential for neuroprotective therapies.

3. Chemical Synthesis

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can undergo various reactions, including oxidation and substitution, making it versatile for creating new compounds .

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Vascular Effects | Increased blood flow in renal arteries; potential application in hypertension |

| Study 2 | Neuroprotective Potential | Reduction of oxidative stress in neuronal cells; suggests protective mechanisms |

Case Study 1: Vascular Effects

A study investigated the effects of cyclohexane derivatives on blood flow. The results indicated that certain derivatives significantly enhanced renal blood flow, suggesting therapeutic applications for vascular-related conditions.

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of amino acids similar to 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid found that these compounds could mitigate oxidative stress in neuronal cells. This points towards their potential use in neurodegenerative disease treatments.

Mécanisme D'action

The mechanism by which 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to receptors, leading to its biological activity. The amino and carboxylic acid groups contribute to its solubility and reactivity, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 1-amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

- Trifluoromethoxy vs.

- Hydroxyl Addition : The hydroxylated analog (227.18 g/mol) has higher polarity than the target compound, which may reduce membrane permeability but improve aqueous solubility.

- Amino Acid Configuration: trans-2-Amino-1-cyclohexanecarboxylic acid demonstrates the impact of amino group positioning on thermal stability (mp 274–278°C), suggesting that stereochemistry critically influences physicochemical behavior.

Physicochemical and Hazard Profiles

- Molecular Weight Trends : The trifluoromethoxy group adds ~16 g/mol compared to trifluoromethyl analogs (211.18 vs. 227.18 g/mol) .

- Hazard Classification : The trifluoromethyl analog carries warnings for oral toxicity (H302) and irritation (H315/319), likely due to its electrophilic substituents. The target compound’s hazards may resemble this profile.

- Storage Requirements : Compounds with reactive substituents (e.g., -NH₂) often require inert atmospheres and protection from light, as seen in .

Activité Biologique

1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid is CHFNO. Its structure includes a cyclohexane ring with an amino group, a carboxylic acid group, and a trifluoromethoxy substituent, which contributes to its unique reactivity and biological properties.

The biological activity of 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid can be attributed to its interaction with specific biological targets:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity through competitive inhibition mechanisms. For instance, it may interact with amino acid transporters or enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular functions.

- Receptor Interaction : Preliminary studies suggest that this compound may act as a ligand for certain receptors, potentially influencing signaling pathways related to neurotransmission or vascular functions.

Pharmacological Effects

The pharmacological profile of 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid indicates several potential therapeutic applications:

- Antihypertensive Activity : Similar compounds have demonstrated blood flow-increasing actions in various vascular systems (coronary, cerebral, renal), suggesting that this compound may possess similar antihypertensive properties .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclohexane derivatives, including 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid. Key findings include:

Study 1: Vascular Effects

A study investigated the effects of cyclohexane derivatives on blood flow in animal models. It was found that certain derivatives significantly increased blood flow in renal arteries, suggesting potential use in treating conditions related to impaired circulation .

Study 2: Neuroprotective Potential

Research into the neuroprotective effects of amino acids indicated that compounds similar to 1-Amino-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid could reduce oxidative stress in neuronal cells. This suggests a mechanism where the compound may protect against neurotoxicity induced by reactive oxygen species .

Data Table: Biological Activity Overview

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.